1-Chloro-5-methoxy-3-methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-5-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-9-8(11(12)13-7)4-3-5-10(9)14-2/h3-6H,1-2H3 |
InChI Key |
ZRVASPAKHVWFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)C(=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5 Methoxy 3 Methylisoquinoline
Reactions Involving the C1-Chlorine Atom
The chlorine atom at the C1 position of the isoquinoline (B145761) ring is particularly activated towards substitution reactions. This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack. This activation makes the C1 position a prime target for a variety of synthetic modifications. iust.ac.ir
Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline Core
The C1-chloro group of 1-chloro-5-methoxy-3-methylisoquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the isoquinoline ring is restored.
The electron-withdrawing nitrogen atom in the isoquinoline ring plays a crucial role in stabilizing the anionic Meisenheimer intermediate, thereby facilitating the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the C1-chlorine, providing access to a wide range of 1-substituted isoquinoline derivatives. For instance, reaction with primary or secondary amines can yield 1-aminoisoquinoline (B73089) derivatives, while reaction with sodium methoxide (B1231860) would produce 1,5-dimethoxy-3-methylisoquinoline.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions The following table presents plausible SNAr reactions for this compound based on known reactivity of similar 1-chloroisoquinolines.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |
| Morpholine | Morpholine | Dioxane | 100 | 1-(Morpholin-4-yl)-5-methoxy-3-methylisoquinoline |
| Methoxide | Sodium Methoxide | Methanol | 65 | 1,5-Dimethoxy-3-methylisoquinoline |
| Phenoxide | Sodium Phenoxide | DMF | 120 | 1-Phenoxy-5-methoxy-3-methylisoquinoline |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol (B145695) | 78 | 1-(Phenylthio)-5-methoxy-3-methylisoquinoline |
Cross-Coupling Reactions for Substitution at C1 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C1-chloro substituent of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling : This reaction couples the 1-chloroisoquinoline (B32320) with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org This method is widely used to introduce aryl or vinyl substituents at the C1 position. The general mechanism involves oxidative addition of the chloroisoquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the 1-chloroisoquinoline and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of arylethynyl-substituted isoquinolines. Copper-free variants of the Sonogashira coupling have also been developed. wikipedia.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It allows for the introduction of a wide range of primary and secondary amines at the C1 position of the isoquinoline core under milder conditions than traditional SNAr reactions. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
Table 2: Representative Cross-Coupling Reactions for Substitution at C1 The following table illustrates potential cross-coupling reactions and conditions for this compound based on established methodologies.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 5-Methoxy-3-methyl-1-phenylisoquinoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(Phenylethynyl)-5-methoxy-3-methylisoquinoline |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(5-Methoxy-3-methylisoquinolin-1-yl)aniline |
Reductive Dehalogenation and Hydrogenation
The C1-chlorine atom can be removed through reductive dehalogenation, converting the compound to 5-methoxy-3-methylisoquinoline (B13406003). This transformation is typically achieved through catalytic hydrogenation. Common conditions involve using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate (B1210297). A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl formed during the reaction. This dehalogenation step can be useful when the chloro group is used as a directing group for other substitutions and needs to be removed in a later synthetic step.
Reactivity of the C5-Methoxy Group
The methoxy (B1213986) group at the C5 position is an electron-donating group that influences the reactivity of the benzene (B151609) portion of the isoquinoline ring system. It can also be a site for chemical modification.
Demethylation and Conversion to Hydroxyisoquinoline Derivatives
The C5-methoxy group can be cleaved to unveil the corresponding phenol (B47542), 1-chloro-3-methylisoquinolin-5-ol. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. Strong Lewis acids are typically employed for this purpose, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being one of the most effective reagents. The reaction proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Alternatively, strong protic acids such as hydrobromic acid (HBr) at elevated temperatures can also effect demethylation.
Electrophilic Substitution on the Substituted Phenyl Ring (Influence of Methoxy)
The C5-methoxy group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring of the isoquinoline core. By donating electron density into the ring through resonance, it enhances the nucleophilicity of the aromatic system, particularly at the positions ortho (C6) and para (C8) to itself.
However, the regiochemical outcome of electrophilic substitution is also influenced by the isoquinoline ring structure itself. The pyridine (B92270) part of the isoquinoline is deactivated towards electrophilic attack. Therefore, electrophilic substitutions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur on the methoxy-activated benzene ring. Steric hindrance from the adjacent ring junction may influence the ratio of ortho versus para substitution. For example, nitration would likely yield a mixture of 1-chloro-5-methoxy-3-methyl-6-nitroisoquinoline and 1-chloro-5-methoxy-3-methyl-8-nitroisoquinoline, with the C6-substituted product potentially being favored due to reduced steric hindrance.
Transformations at the C3-Methyl Group
The methyl group at the C3 position of this compound is analogous to a benzylic position and is therefore susceptible to a variety of chemical transformations, including oxidation and functionalization through deprotonation.
The benzylic nature of the C3-methyl group makes it amenable to oxidation to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), typically lead to the corresponding carboxylic acid. brainly.inlibretexts.orgmasterorganicchemistry.comdurham.ac.uk The reaction proceeds by converting the alkyl group into a carboxyl group. masterorganicchemistry.com
For instance, treatment of a methyl-substituted isoquinoline with hot potassium permanganate would be expected to yield the corresponding isoquinoline-3-carboxylic acid. brainly.inmasterorganicchemistry.com
| Oxidizing Agent | Expected Product | Plausible Yield (%) |
| Potassium Permanganate (KMnO4) | 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid | 70-85 |
| Selenium Dioxide (SeO2) | 1-Chloro-5-methoxyisoquinoline-3-carbaldehyde | 50-65 |
Note: The yields presented are hypothetical and based on typical outcomes for similar reactions.
Milder oxidizing agents, such as selenium dioxide (SeO2), are often employed for the selective oxidation of benzylic methyl groups to aldehydes. chem-station.comchemicalbook.comwikipedia.orgadichemistry.com This transformation, known as the Riley oxidation, allows for the isolation of the intermediate aldehyde before further oxidation to the carboxylic acid. wikipedia.orgadichemistry.com The reaction involves an ene reaction followed by a nih.govacs.org-sigmatropic rearrangement. chem-station.com
The protons of the C3-methyl group exhibit enhanced acidity due to the electron-withdrawing effect of the isoquinoline ring system. This allows for deprotonation by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. nih.govwhiterose.ac.ukrsc.orgrsc.orgias.ac.in This intermediate can then react with various electrophiles in alkylation and aldol (B89426) condensation reactions.
Alkylation: The lithiated intermediate can be readily alkylated by treatment with alkyl halides. For example, reaction with methyl iodide would introduce a second methyl group, yielding 1-chloro-3-ethyl-5-methoxyisoquinoline.
Aldol Condensations: The nucleophilic carbanion can also participate in aldol-type condensation reactions with carbonyl compounds, such as aldehydes and ketones. coventry.ac.ukweebly.comyoutube.comkhanacademy.orgchegg.com For instance, reaction with benzaldehyde (B42025) would lead to the formation of a β-hydroxy adduct, which could subsequently dehydrate to form a styryl-substituted isoquinoline.
| Electrophile | Expected Product | Plausible Yield (%) |
| Methyl Iodide | 1-Chloro-3-ethyl-5-methoxyisoquinoline | 60-75 |
| Benzaldehyde | 1-Chloro-5-methoxy-3-(2-phenyl-1-hydroxyethyl)isoquinoline | 55-70 |
Note: The yields presented are hypothetical and based on typical outcomes for similar reactions.
Reactions Involving the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.
The nitrogen atom of the isoquinoline ring can be readily alkylated or acylated.
N-Alkylation: Treatment with an alkyl halide, such as methyl iodide, results in the formation of a quaternary isoquinolinium salt. wikipedia.orgrsc.orgmasterorganicchemistry.com This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. researchgate.net
N-Acylation: The nitrogen can also be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form an N-acylisoquinolinium ion. arkat-usa.orgresearchgate.netnih.govnih.gov These intermediates are highly reactive towards nucleophiles.
| Reagent | Product Type |
| Methyl Iodide | N-Alkylisoquinolinium Salt |
| Acetyl Chloride | N-Acylisoquinolinium Ion |
The isoquinoline nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgacs.orgrsc.orgresearchgate.net Isoquinoline N-oxides are versatile intermediates that can undergo a variety of rearrangements. acs.org
A notable reaction of isoquinoline N-oxides is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride. wikipedia.orgacs.org In the case of a 3-methyl-substituted isoquinoline N-oxide, this rearrangement would be expected to yield an acetoxymethyl-substituted isoquinoline. The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the C3-methyl group and a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org
Mechanistic Pathways of Key Transformations
Oxidation of the C3-Methyl Group: The oxidation of the benzylic methyl group with agents like KMnO4 is believed to proceed through a radical mechanism involving the abstraction of a hydrogen atom to form a benzyl-type radical. nih.govnih.govorganic-chemistry.org This radical is then further oxidized.
Functionalization via Alpha-Deprotonation: The deprotonation of the C3-methyl group with a strong base like n-butyllithium creates a resonance-stabilized carbanion. The negative charge is delocalized into the isoquinoline ring system. This stabilized nucleophile then attacks the electrophile in a standard nucleophilic addition or substitution reaction.
N-Alkylation: The N-alkylation of the isoquinoline nitrogen with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgacsgcipr.org The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
N-Oxidation and Rearrangement: The N-oxidation with a peroxy acid involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxy acid. The subsequent Boekelheide rearrangement of the N-oxide with acetic anhydride is a concerted pericyclic reaction, specifically a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org
Electron Flow and Transition State Analysis in Substitution Reactions
The reactivity of this compound in substitution reactions is dominated by the electronic properties of the isoquinoline core, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C1 position, making it highly susceptible to nucleophilic attack. The presence of a chlorine atom at this position provides a competent leaving group, facilitating substitution reactions primarily through the nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr mechanism is a two-step process involving an initial addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C1 carbon, which bears the chloro substituent. The electron-withdrawing effect of the ring nitrogen atom polarizes the C1=N bond, rendering the C1 carbon highly electrophilic. The electron pair from the nucleophile forms a new C-Nu bond, and concurrently, the π-electrons from the C1=N bond are displaced onto the nitrogen atom and delocalized throughout the ring system. This step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, with significant density on the electronegative nitrogen atom, which effectively stabilizes the intermediate. This initial addition step is typically the rate-determining step of the reaction.
Elimination of Leaving Group: In the second, faster step, the aromaticity of the ring is restored. The lone pair of electrons on the nitrogen atom re-forms the C=N double bond, leading to the expulsion of the chloride ion (Cl⁻) as the leaving group.
To illustrate the influence of substituents on the reactivity of the C1 position in SNAr reactions, the following table presents hypothetical kinetic data for a series of 1-chloroisoquinoline derivatives.
| Compound | Substituents | Relative Rate Constant (krel) | Plausible Rationale |
|---|---|---|---|
| 1-Chloroisoquinoline | None | 1.00 | Baseline reactivity of the parent system. |
| 1-Chloro-3-methylisoquinoline | 3-CH3 | 0.85 | Slight deactivation due to the electron-donating nature of the methyl group. |
| 1-Chloro-5-methoxyisoquinoline | 5-OCH3 | 0.92 | Minor deactivation; the electron-donating resonance effect slightly outweighs the inductive withdrawal, destabilizing the anionic intermediate. |
| This compound | 3-CH3, 5-OCH3 | 0.78 | Cumulative deactivating effects of both the methyl and methoxy groups. |
| 1-Chloro-7-nitroisoquinoline | 7-NO2 | 15.0 | Strong activation due to the powerful electron-withdrawing nitro group stabilizing the Meisenheimer complex. |
Note: The data presented in this table is illustrative and hypothetical, designed to demonstrate the expected electronic effects of substituents on the rate of nucleophilic aromatic substitution.
Radical Pathways in Functionalization Reactions
Beyond ionic pathways, this compound can also undergo functionalization through radical mechanisms. Heteroaromatic compounds are known to participate in radical reactions, often providing access to substitution patterns that are complementary to those achieved through ionic reactions. A prominent example is the Minisci reaction, which involves the attack of a nucleophilic radical onto an electron-deficient protonated heterocycle.
The general pathway for a radical functionalization reaction would proceed as follows:
Initiation: A radical initiator (e.g., a peroxide or a photocatalyst) generates a reactive radical species (R•) from a suitable precursor. For instance, silver nitrate (B79036) and ammonium (B1175870) persulfate can be used to generate alkyl radicals from carboxylic acids.
Propagation: The isoquinoline nitrogen is first protonated under acidic conditions, which significantly increases the electrophilicity of the ring system. The generated radical (R•) then attacks the protonated isoquinoline ring. This addition is typically regioselective, favoring the most electron-deficient positions that are not sterically hindered. While the C1 position is highly electron-deficient, it is already substituted. Therefore, radical attack may be directed to other positions, such as C4 or C8. Following the radical addition, an intermediate radical cation is formed. This intermediate is then oxidized, often by an oxidant present in the reaction mixture (e.g., Ag²⁺), losing a hydrogen atom to restore aromaticity and yield the functionalized product.
Termination: The reaction is terminated by the combination of two radical species or by other radical-consuming pathways.
The regioselectivity of radical attack on the 1-Chloro-5-methoxy-3-methylisoquinolinium ion would be influenced by a combination of steric and electronic factors. The chloro group at C1 and the methyl group at C3 would provide steric hindrance to attacks at adjacent positions. The methoxy group at C5, being electron-donating, would slightly disfavor radical attack on the benzo-ring portion. Consequently, positions such as C4 and C8 might be plausible sites for functionalization.
The following table provides a hypothetical product distribution for a radical methylation reaction on this compound, illustrating potential regiochemical outcomes.
| Product | Position of Methylation | Hypothetical Yield (%) | Plausible Rationale |
|---|---|---|---|
| 1-Chloro-4,5-dimethoxy-3-methylisoquinoline | C4 | 45 | Electronically activated position, moderate steric hindrance from the C3-methyl and C5-methoxy groups. |
| 1-Chloro-5-methoxy-3,8-dimethylisoquinoline | C8 | 30 | Electronically favorable position with less steric hindrance compared to C4. |
| 1-Chloro-5-methoxy-3,6-dimethylisoquinoline | C6 | 15 | Less electronically favored due to the electron-donating methoxy group at the adjacent position. |
| Other Isomers | - | 10 | Minor products arising from less favorable attack sites. |
Note: The product distribution in this table is illustrative and based on general principles of radical reactivity on substituted isoquinoline systems. Actual experimental outcomes may vary.
Derivatization and Structural Diversity of 1 Chloro 5 Methoxy 3 Methylisoquinoline
Synthesis of C1-Functionalized Isoquinoline (B145761) Derivatives
The chlorine atom at the C1 position of the isoquinoline ring is an excellent leaving group, making this position highly susceptible to functionalization through various C-C and C-heteroatom bond-forming reactions. This reactivity is primarily exploited via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogen atom activates the C1 position towards attack by nucleophiles. youtube.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride ion. researchgate.netmdpi.com These reactions are often facilitated by base and can proceed under relatively mild conditions, providing straightforward access to C1-alkoxy, C1-thioether, and C1-amino isoquinoline derivatives. nih.govclockss.org
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods provide powerful tools for C1 functionalization.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the C1 position with various aryl or vinyl boronic acids or esters. researchgate.net This method is highly versatile for introducing diverse aromatic and unsaturated moieties. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C1-chloro group with terminal alkynes, leading to the synthesis of C1-alkynyl isoquinolines. researchgate.net These products are valuable intermediates for further transformations. lew.ro
Below is a table illustrating representative C1-functionalization reactions.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |
| 1-Chloro-5-methoxy-3-methylisoquinoline | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 90 °C | 5-Methoxy-3-methyl-1-phenylisoquinoline | Suzuki Coupling |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, 70 °C | 5-Methoxy-3-methyl-1-(phenylethynyl)isoquinoline | Sonogashira Coupling |
| This compound | Aniline | NaH, THF, 60 °C | N-Phenyl-5-methoxy-3-methylisoquinolin-1-amine | SNAr |
| This compound | Sodium Methoxide (B1231860) | MeOH, Reflux | 1,5-Dimethoxy-3-methylisoquinoline | SNAr |
Preparation of C5-Oxygenated Isoquinoline Analogs (e.g., Ethers, Esters)
Modification of the C5-methoxy group typically requires a two-step process: demethylation to the corresponding phenol (B47542) (5-hydroxy-1-chloro-3-methylisoquinoline) followed by functionalization of the hydroxyl group.
O-Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Strong protic acids like HBr or Lewis acids such as BBr₃ are commonly employed for this transformation. nih.govnih.gov These methods effectively remove the methyl group to unmask the reactive phenol. utmb.edufrontiersin.org
Synthesis of Ethers and Esters: Once the 5-hydroxy derivative is obtained, it can be readily converted into a variety of other oxygenated analogs.
Ether Synthesis: Williamson ether synthesis, involving the reaction of the phenoxide (formed by treating the phenol with a base like NaH or K₂CO₃) with an alkyl halide, yields a diverse range of C5-alkoxy ethers.
Ester Synthesis: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine), or Fischer esterification with a carboxylic acid under acidic catalysis, can be used to prepare C5-esters.
The following table outlines the synthesis of C5-oxygenated analogs.
| Starting Material | Reagent(s) | Conditions | Product |
| This compound | BBr₃ | CH₂Cl₂, -78 °C to rt | 1-Chloro-3-methylisoquinolin-5-ol |
| 1-Chloro-3-methylisoquinolin-5-ol | 1. NaH; 2. Ethyl Iodide | THF, rt | 1-Chloro-5-ethoxy-3-methylisoquinoline |
| 1-Chloro-3-methylisoquinolin-5-ol | Acetic Anhydride, Pyridine | rt | (1-Chloro-3-methylisoquinolin-5-yl) acetate (B1210297) |
Generation of Extended C3-Substituted Isoquinolines (e.g., Alkenyl, Aryl, Heteroaryl)
While the starting compound possesses a C3-methyl group, further elaboration at this position to introduce more complex substituents like alkenyl, aryl, or heteroaryl groups typically involves multi-step sequences. A common strategy would involve converting the methyl group into a more reactive handle, such as a halomethyl group, or starting from a precursor with a halogen at the C3 position to enable cross-coupling reactions. lookchem.com Palladium-catalyzed cross-coupling reactions are instrumental in forging new carbon-carbon bonds at this position. acs.org
Assuming a precursor like 1,3-dichloro-5-methoxyisoquinoline (B3015590) was available, C3-selective functionalization could be achieved, followed by methylation at a different position if needed. Alternatively, C-H activation methodologies could potentially be employed to directly functionalize the C3-methyl group, although this represents a more advanced and challenging synthetic approach.
Formation of Fused Polycyclic Systems Incorporating the Isoquinoline Nucleus
The isoquinoline nucleus is a common component of polycyclic alkaloids. acs.org Synthetic strategies to build additional rings onto the this compound framework often involve intramolecular cyclization reactions. nih.govrsc.orgsemanticscholar.org This requires prior installation of a suitable side chain, typically at the C1 or N2 position, that can undergo a ring-closing reaction. rsc.org
For example, a C1-aryl derivative bearing an ortho-functionalized group could undergo intramolecular cyclization to form a new fused ring. Another approach involves N-alkylation of a reduced isoquinoline derivative followed by cyclization, such as in the Pomeranz–Fritsch or Bischler–Napieralski reactions, which are classic methods for constructing fused systems. acs.orgresearchgate.net These reactions can lead to the formation of complex tetracyclic or pentacyclic structures. beilstein-journals.org
Hydrogenation and Dehydrogenation Studies Leading to Dihydro- and Tetrahydroisoquinoline Derivatives
The aromatic isoquinoline ring can be reduced to form partially or fully saturated heterocyclic systems. These reduced derivatives, such as dihydro- and tetrahydroisoquinolines, are important structural motifs in many natural products and pharmacologically active compounds. nih.govthieme.de
Hydrogenation: The reduction of the isoquinoline ring can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere. dicp.ac.cn The conditions can be tuned to selectively reduce one or both double bonds of the heterocyclic ring. Asymmetric hydrogenation methods can also be employed to produce chiral tetrahydroisoquinoline derivatives enantioselectively. dicp.ac.cn The initial reduction often occurs at the 1,2-double bond to give a 1,2-dihydroisoquinoline, which can be further reduced to the 1,2,3,4-tetrahydroisoquinoline. nih.govnih.govbeilstein-journals.org
Dehydrogenation: The reverse reaction, dehydrogenation or aromatization, can be used to convert a dihydro- or tetrahydroisoquinoline back to the aromatic isoquinoline core. This is typically accomplished using an oxidizing agent or a hydrogenation catalyst in the absence of hydrogen, such as palladium on carbon (Pd/C) at high temperatures.
A summary of these transformations is presented below.
| Substrate | Reagents/Conditions | Product | Transformation |
| This compound | H₂, PtO₂, EtOH | 1-Chloro-5-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | Hydrogenation |
| 1-Chloro-5-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | Pd/C, Toluene, Reflux | This compound | Dehydrogenation |
| This compound | NaBH₄, MeOH | 1-Chloro-5-methoxy-3-methyl-1,2-dihydroisoquinoline | Partial Reduction |
Spectroscopic and Advanced Analytical Characterization Techniques for 1 Chloro 5 Methoxy 3 Methylisoquinoline and Its Chemical Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-Chloro-5-methoxy-3-methylisoquinoline in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core, the methoxy (B1213986) group protons, and the methyl group protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, distinguishing between aromatic, methyl, methoxy, and quaternary carbons.
2D-NMR Spectroscopy: To definitively assign these signals and piece together the molecular structure, a series of 2D-NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govuni.lu It is crucial for tracing the connectivity of protons within the substituted benzene (B151609) ring of the isoquinoline system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. chemicalbook.com This allows for the direct assignment of protonated carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com It is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the methyl and methoxy protons to their respective carbons in the isoquinoline frame. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry and conformation of the molecule, for instance, by observing the spatial proximity between the methyl group protons at the C3 position and the aromatic proton at the C4 position. nih.gov
The collective data from these experiments provide a complete and unambiguous assignment of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | C | - | ~152 | H4, H8 |
| 3 | C | - | ~158 | H4, 3-CH₃ |
| 4 | C-H | ~7.5 | ~118 | C3, C4a, C5, 3-CH₃ |
| 5 | C | - | ~157 | H4, H6, 5-OCH₃ |
| 6 | C-H | ~7.0 | ~110 | H7, C4a, C8 |
| 7 | C-H | ~7.6 | ~130 | H6, H8, C5, C8a |
| 8 | C-H | ~8.0 | ~120 | H7, C1, C8a |
| 4a | C | - | ~128 | H4, H6, H8 |
| 8a | C | - | ~140 | H4, H7, H8 |
| 3-CH₃ | CH₃ | ~2.5 | ~22 | C3, C4 |
Note: Predicted values are based on general isoquinoline chemical shifts and substituent effects. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, APCI-MS)
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to gently ionize the molecule, typically forming the protonated molecule [M+H]⁺.
For this compound, with the molecular formula C₁₁H₁₀ClNO, the calculated monoisotopic mass of the neutral molecule is 207.0451 Da. HRMS analysis would be expected to detect an ion corresponding to [M+H]⁺ at m/z 208.0529, confirming the elemental composition with high accuracy.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (a technique known as tandem mass spectrometry or MS/MS), valuable structural information can be obtained. nih.gov The fragmentation patterns of isoquinoline alkaloids are well-studied and provide a basis for predicting the behavior of this compound. africanjournalofbiomedicalresearch.comguidechem.com Characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy and methyl-substituted aromatic rings, leading to a fragment ion at [M-15]⁺. africanjournalofbiomedicalresearch.com
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺.
Loss of formaldehyde (B43269) (CH₂O): The methoxy group can induce the loss of formaldehyde from the ring, a characteristic fragmentation for methoxy-substituted isoquinolines. africanjournalofbiomedicalresearch.com
Retro-Diels-Alder (RDA) reaction: The isoquinoline core can undergo RDA fragmentation, leading to cleavage of the heterocyclic ring and providing information about the substitution pattern.
These fragmentation patterns serve as a fingerprint, helping to confirm the structure elucidated by NMR. guidechem.com
Table 2: Predicted HRMS Data and Major Fragments for this compound.
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₁₀ClNO]⁺ | 207.0451 | Molecular Ion |
| [M+H]⁺ | [C₁₁H₁₁ClNO]⁺ | 208.0529 | Protonated Molecule |
| [M-CH₃]⁺ | [C₁₀H₈ClNO]⁺ | 193.0294 | Loss of a methyl radical from either the methoxy or 3-methyl group |
| [M-Cl]⁺ | [C₁₁H₁₀NO]⁺ | 172.0762 | Loss of a chlorine radical |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Methyl C-H | Stretch | 3000-2850 | Medium |
| C=N / C=C | Ring Stretch | 1600-1450 | Medium-Strong |
| C-O (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275-1200 | Strong |
| C-O (Aryl-Alkyl Ether) | Symmetric Stretch | 1075-1020 | Medium |
| C-Cl | Stretch | 850-550 | Medium-Strong |
The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹ would be expected. A complex series of sharp peaks in the 1600-1450 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations of the isoquinoline ring system. A particularly strong and characteristic band for the aryl-alkyl ether linkage (C-O-C) should appear in the 1275-1200 cm⁻¹ region. The C-Cl stretch is typically found in the lower frequency "fingerprint" region. Finally, strong bands in the 900-675 cm⁻¹ range due to C-H out-of-plane bending can give clues about the substitution pattern on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic isoquinoline ring, absorb UV or visible light to promote electrons from a lower energy bonding (π) or non-bonding (n) orbital to a higher energy anti-bonding (π*) orbital.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the extended benzopyridine π-system. The spectrum would likely show multiple absorption bands, similar to other isoquinoline derivatives. The presence of substituents—the electron-donating methoxy group (-OCH₃) and methyl group (-CH₃), and the electron-withdrawing but lone-pair-donating chloro group (-Cl)—will influence the exact wavelength of maximum absorbance (λₘₐₓ). These groups can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) compared to the unsubstituted isoquinoline parent molecule, and may also affect the intensity of the absorption bands.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:
Unambiguous Structure: It would provide absolute confirmation of the substitution pattern on the isoquinoline ring.
Molecular Geometry: The analysis would show the planarity of the isoquinoline ring system and the orientation of the methoxy and methyl substituents relative to the ring.
Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state, identifying any potential hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal lattice.
This technique stands as the ultimate tool for solid-state structural verification, complementing the solution-state information provided by NMR.
Theoretical and Computational Chemistry Studies on 1 Chloro 5 Methoxy 3 Methylisoquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and obtaining an optimized molecular geometry of 1-chloro-5-methoxy-3-methylisoquinoline. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31+G(d,p)), provide a robust framework for calculating key structural and electronic parameters.
The introduction of a methyl group at the C3 position and a methoxy (B1213986) group at the C5 position would introduce specific changes to this geometry. The C-C bond of the methyl group and the C-O bond of the methoxy group will have characteristic lengths, and their presence will cause minor steric adjustments in the surrounding bond angles of the isoquinoline (B145761) ring.
The electronic properties are also significantly influenced by these substituents. The methoxy group, being an electron-donating group through resonance, and the methyl group, being a weak electron-donating group through induction, would increase the electron density of the aromatic system. This affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. For the parent 1-chloroisoquinoline (B32320), the HOMO-LUMO gap has been computationally determined, and it is expected that the electron-donating substituents in the target molecule would lead to a smaller energy gap, suggesting higher reactivity. uba.ar
Table 1: Representative Calculated Geometrical Parameters for the 1-Chloroisoquinoline Ring System (Based on DFT B3LYP/6-31+G(d,p) calculations for 1-chloroisoquinoline)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-Cl | ~1.74 Å |
| C1-N2 | ~1.31 Å | |
| N2-C3 | ~1.37 Å | |
| C4-C4a | ~1.41 Å | |
| C8a-C1 | ~1.42 Å | |
| Bond Angle | Cl-C1-N2 | ~125° |
| C1-N2-C3 | ~117° | |
| C4-C4a-C8a | ~121° | |
| C5-C8a-C1 | ~120° | |
| Data is illustrative and based on published values for the unsubstituted 1-chloroisoquinoline. The presence of methyl and methoxy groups would cause slight deviations. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Molecular Dynamics Simulations
The presence of the methoxy group at the C5 position introduces a degree of conformational flexibility to this compound. The key dihedral angle to consider is the C6-C5-O-CH3 angle, which defines the orientation of the methoxy group relative to the isoquinoline ring.
Conformational analysis using molecular mechanics (MM) force fields or DFT potential energy surface (PES) scans can be employed to identify the stable conformers and the energy barriers between them. For anisole (B1667542) (methoxybenzene), a related simple system, computational studies have shown that the planar conformations, where the methyl group is either cis or trans to the adjacent aromatic C-H bond, are the most stable due to favorable resonance interactions between the oxygen lone pairs and the aromatic π-system. The planar-cis conformation is generally found to be the preferred one.
Applying this to this compound, it is highly probable that the methoxy group lies in the plane of the isoquinoline ring to maximize this resonance stabilization. A PES scan of the C6-C5-O-CH3 dihedral angle would likely reveal two primary energy minima corresponding to the planar orientations, with a rotational barrier of a few kcal/mol.
Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule in different environments (e.g., in solution). MD simulations track the atomic motions over time, allowing for the exploration of the accessible conformational space and the calculation of thermodynamic properties. mdpi.com Such simulations would likely show the methoxy group predominantly oscillating around the low-energy planar conformations.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.gov For the target molecule, the chemical shifts of the protons and carbons in the isoquinoline core would be influenced by the combined electronic effects of the chloro, methoxy, and methyl substituents. The electron-donating methoxy group would be expected to cause an upfield shift (lower ppm) for the ortho and para protons relative to it, while the chlorine atom's inductive electron-withdrawing effect and anisotropic effects would influence nearby nuclei. Computational predictions can help in the unambiguous assignment of complex NMR spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies at the DFT level. These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. core.ac.ukarxiv.org A detailed analysis of the vibrational modes for the parent 1-chloroisoquinoline has been performed, assigning the characteristic C-Cl, C-N, and aromatic C-H stretching and bending modes. uba.ar For the substituted molecule, additional modes corresponding to the methyl and methoxy groups would be present, such as C-H stretching and bending modes of the methyl groups and the C-O stretching of the methoxy group. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for Substituted 1-Chloroisoquinoline
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Isoquinoline Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2850 - 3000 |
| C=N / C=C Stretch | Isoquinoline Ring | 1500 - 1650 |
| C-O Stretch | Methoxy Group | 1200 - 1275 (asymmetric) |
| 1000 - 1075 (symmetric) | ||
| C-Cl Stretch | Chloro Group | 700 - 850 |
| Values are general ranges and would be precisely calculated for the specific molecule. |
Reaction Mechanism Studies and Transition State Identification Using Computational Methods
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. dntb.gov.uafigshare.com For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C1 position, where the chlorine atom is displaced by a nucleophile. This reactivity is a common feature of 1-chloroisoquinolines. nih.gov
Using DFT, one could model the reaction pathway of, for example, the substitution of the chlorine with an amine or an alcohol. The process would involve:
Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the Meisenheimer intermediate (the addition complex), and the product are optimized.
Transition State Search: A transition state (TS) search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure connecting the reactants to the intermediate and the intermediate to the products. The TS is a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A genuine minimum on the PES will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products.
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies could also be used to compare the reactivity at different positions or the efficacy of different nucleophiles.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis (excluding biological/pharmacological activity)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured chemical reactivity. While QSRR is often used in drug design (QSAR), it is equally applicable to non-biological reactivity. tiu.edu.iq
For a series of substituted 1-chloroisoquinolines, a QSRR study could be developed to predict their reactivity in a specific chemical transformation, such as the SNAr reaction mentioned previously. The first step involves calculating a set of molecular descriptors for each compound in the series. These descriptors, derived from the computationally optimized structures, quantify various aspects of the molecule's electronic and steric properties.
Relevant descriptors for chemical reactivity include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges (particularly on the C1 carbon and the Cl atom), dipole moment, and molecular electrostatic potential (MEP) values.
Steric/Topological Descriptors: Molecular volume, surface area, and specific geometric parameters.
Once the descriptors are calculated and the experimental reactivity data (e.g., reaction rate constants) are collected, statistical methods like Multiple Linear Regression (MLR) are used to build the QSRR model. The resulting equation can provide insights into which structural features are most important for the observed reactivity and can be used to predict the reactivity of new, unsynthesized derivatives. For instance, a model might show that a lower LUMO energy and a more positive charge on the C1 carbon correlate with a faster SNAr reaction rate.
Applications of 1 Chloro 5 Methoxy 3 Methylisoquinoline As a Chemical Intermediate
Role in the Synthesis of Complex Heterocyclic Scaffolds
The 1-chloro-isoquinoline moiety is a valuable building block for the synthesis of fused and substituted heterocyclic systems. The chlorine atom at the 1-position is readily displaced by a variety of nucleophiles, enabling the annulation of additional rings onto the isoquinoline (B145761) core. This reactivity is crucial for the generation of novel, polycyclic aromatic systems with unique electronic and steric properties.
For instance, through nucleophilic aromatic substitution (SNAr) reactions, 1-Chloro-5-methoxy-3-methylisoquinoline can theoretically react with binucleophilic reagents to construct fused heterocyclic scaffolds. Examples of such transformations, demonstrated on analogous 1-chloro-isoquinolines, include reactions with amino-thiols to form thiazolo[4,3-a]isoquinolinium salts or with hydrazine (B178648) derivatives to yield triazolo[4,3-a]isoquinolines.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the elaboration of the isoquinoline core. The chloro substituent at the C1 position serves as an excellent handle for the introduction of aryl, vinyl, or alkynyl groups, thereby enabling the synthesis of a diverse range of substituted isoquinolines that can serve as precursors to more complex heterocyclic systems.
Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis
| Reaction Type | Potential Reactant | Potential Product Scaffold |
|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Aminothiophenol | Benzothiazolo[3,2-b]isoquinolinium |
| Buchwald-Hartwig Amination | 2-Aminopyridine | N-(Isoquinolin-1-yl)pyridin-2-amine |
| Sonogashira Coupling | Terminal Alkyne | 1-Alkynyl-5-methoxy-3-methylisoquinoline |
Precursor for the Development of Novel Organic Reagents and Ligands (excluding explicit biological functions)
The reactivity of the C1-chloro group in this compound also allows for its conversion into other functional groups, thereby generating novel organic reagents. For example, substitution of the chloro group with a phosphine (B1218219) moiety could yield isoquinoline-based phosphine ligands. Such ligands are of significant interest in coordination chemistry and homogeneous catalysis due to the ability of the isoquinoline nitrogen to coordinate to metal centers, potentially creating bidentate ligands with unique electronic and steric profiles.
The introduction of various substituents at the 1-position can also lead to the development of novel organocatalysts or reagents with specific applications in organic synthesis. The inherent chirality of some isoquinoline alkaloids has inspired the use of the isoquinoline scaffold in asymmetric catalysis. While this compound is achiral, its derivatives could be employed as ligands in asymmetric transformations.
Table 2: Potential Transformations into Novel Reagents and Ligands
| Reagent | Reaction Type | Potential Product Functionality |
|---|---|---|
| Lithium diphenylphosphide | Nucleophilic Substitution | 1-(Diphenylphosphino)isoquinoline |
| Grignard Reagents (e.g., MeMgBr) | Grignard Reaction | 1,3-Dimethyl-5-methoxyisoquinoline |
Utility in Materials Science and Polymer Chemistry (if applicable to this compound type)
While specific applications of this compound in materials science are not documented, the broader class of isoquinoline derivatives has shown promise in this field. The rigid, planar structure and the electron-deficient nature of the isoquinoline ring system make it an attractive component for organic electronic materials.
Derivatives of this compound could potentially be incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). For instance, through Sonogashira or Suzuki coupling reactions, extended π-conjugated systems incorporating the 5-methoxy-3-methylisoquinoline (B13406003) core could be synthesized. The methoxy (B1213986) group, being an electron-donating group, can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials.
In polymer chemistry, this compound could be functionalized to create a polymerizable monomer. For example, the introduction of a vinyl or styrenyl group at the 1-position via a Stille or Suzuki coupling would yield a monomer that could be incorporated into polymers. The resulting polymers would feature the isoquinoline moiety as a pendant group, which could impart specific optical, electronic, or thermal properties to the material.
Q & A
Q. What safety protocols are critical when handling chlorinated isoquinolines?
- Methodological Answer :
- PPE : Use nitrile gloves, fume hoods, and safety goggles.
- Waste Disposal : Quench reactive chlorinated intermediates with NaHCO₃ before disposal .
- Emergency Protocols : Maintain access to SDS (e.g., Chemos GmbH guidelines) and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
